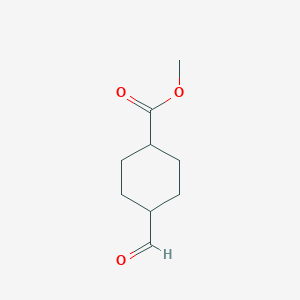

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Vue d'ensemble

Description

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a formyl group and a carboxylate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate typically involves the following steps:

Cyclohexane Derivative Preparation: Starting with a cyclohexane derivative, the compound undergoes selective functionalization to introduce the formyl and carboxylate groups.

Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups.

Industry: Used in the production of fine chemicals and as a building block in material science.

Mécanisme D'action

The mechanism of action of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylate ester can undergo hydrolysis. These interactions are crucial in its role as an intermediate in various chemical processes.

Comparaison Avec Des Composés Similaires

Cyclohexanone: Similar in structure but lacks the formyl and carboxylate groups.

Cyclohexanol: Contains a hydroxyl group instead of the formyl group.

Cyclohexanecarboxylic acid: Lacks the formyl group but has a carboxylic acid instead of the ester.

Uniqueness: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate is unique due to the presence of both formyl and carboxylate ester groups on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Activité Biologique

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 54274-80-5

- Molecular Weight : 184.24 g/mol

- Melting Point : Data not specified in the sources

- Boiling Point : Data not specified in the sources

The compound features a cyclohexane ring with a formyl group and a carboxylate ester, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

- Starting Material : (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

- Reaction Conditions : The hydroxymethyl group is oxidized to form the aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or similar reagents.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It has shown potential in binding to specific receptors that modulate physiological responses.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that it possesses antibacterial properties against various strains of bacteria.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential role in managing inflammatory conditions.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

Propriétés

IUPAC Name |

methyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARSGJZNVQJRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969303 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54274-80-5 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.